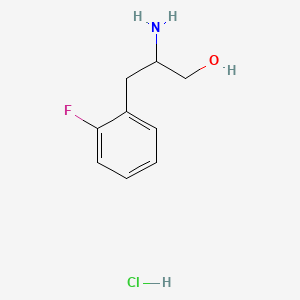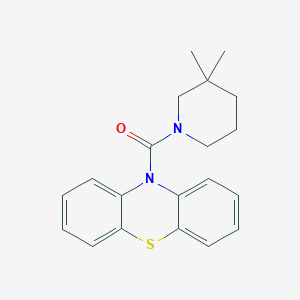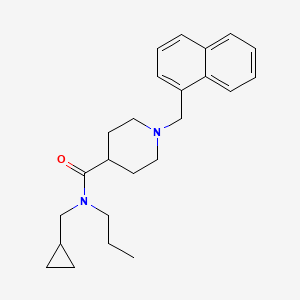
N-(cyclopropylmethyl)-1-(naphthalen-1-ylmethyl)-N-propylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-1-(naphthalen-1-ylmethyl)-N-propylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a naphthalene group, a cyclopropylmethyl group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-1-(naphthalen-1-ylmethyl)-N-propylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the naphthalene group through a Friedel-Crafts alkylation reaction. The cyclopropylmethyl and propyl groups are then introduced via nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-1-(naphthalen-1-ylmethyl)-N-propylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, such as halogens or alkyl groups, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(cyclopropylmethyl)-1-(naphthalen-1-ylmethyl)-N-propylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-1-(naphthalen-1-ylmethyl)-N-propylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-1-(naphthalen-1-ylmethyl)-N-ethylpiperidine-4-carboxamide
- N-(cyclopropylmethyl)-1-(naphthalen-1-ylmethyl)-N-butylpiperidine-4-carboxamide
Uniqueness
N-(cyclopropylmethyl)-1-(naphthalen-1-ylmethyl)-N-propylpiperidine-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the naphthalene group enhances its aromaticity, while the cyclopropylmethyl and propyl groups contribute to its steric and electronic characteristics, making it a valuable compound for various research applications.
Properties
CAS No. |
6578-91-2 |
|---|---|
Molecular Formula |
C24H32N2O |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-1-(naphthalen-1-ylmethyl)-N-propylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H32N2O/c1-2-14-26(17-19-10-11-19)24(27)21-12-15-25(16-13-21)18-22-8-5-7-20-6-3-4-9-23(20)22/h3-9,19,21H,2,10-18H2,1H3 |
InChI Key |
IRPXLVHLICJXFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1CC1)C(=O)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B14152844.png)
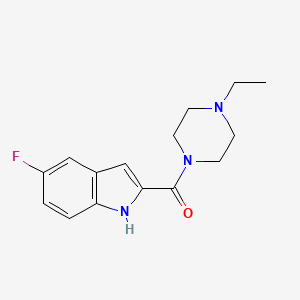
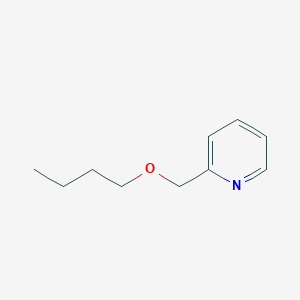
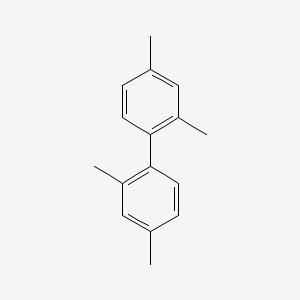
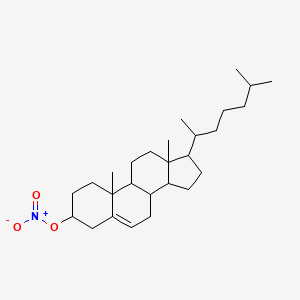
![5-[1-(3,5-Dimethoxy-benzylamino)-ethylidene]-1,3-dimethyl-pyrimidine-2,4,6-trione](/img/structure/B14152864.png)

![1a,8,9,9a-Tetrahydro[1]benzoxireno[3,2-f]quinoline-8,9-diyl diacetate](/img/structure/B14152866.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide](/img/structure/B14152869.png)
![4-{[3-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}benzonitrile](/img/structure/B14152871.png)
![[2-[[(2S)-2-methoxycarbonylpyrrolidin-1-yl]methyl]thiophen-3-yl]boronic acid](/img/structure/B14152888.png)
